5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione

Medicinal Chemistry Himbacine Intermediates Muscarinic M2 Antagonist

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione (CAS 65094-68-0) is a cyclic anhydride with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. It belongs to the hydronaphtho[2,3-c]furan-dione class, specifically a partially saturated naphthalic anhydride derivative featuring geminal dimethyl substitution.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 65094-68-0
Cat. No. B3032963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
CAS65094-68-0
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1(CCCC2=C1CC3C(C2)C(=O)OC3=O)C
InChIInChI=1S/C14H18O3/c1-14(2)5-3-4-8-6-9-10(7-11(8)14)13(16)17-12(9)15/h9-10H,3-7H2,1-2H3
InChIKeyPMCKZAHMLHCQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione (CAS 65094-68-0): Chemical Identity & Procurement Baseline


5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione (CAS 65094-68-0) is a cyclic anhydride with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It belongs to the hydronaphtho[2,3-c]furan-dione class, specifically a partially saturated naphthalic anhydride derivative featuring geminal dimethyl substitution. Its core scaffold is recognized as a key intermediate in synthetic pathways toward himbacine analogs, which are studied as selective muscarinic M2 receptor antagonists with potential relevance to Alzheimer's disease [1]. The compound is commercially available from specialty chemical suppliers at research-scale quantities.

Why 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione Cannot Be Replaced by Unsubstituted Analogues


The geminal 5,5-dimethyl substitution on the partially saturated naphthalene ring is not an inert structural feature; it is both a primary driver of conformational rigidity and the exclusive entry point into the synthetic lineage of himbacine-family muscarinic M2 antagonists. Replacing this compound with the simpler, unsubstituted 3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione (CAS 102845-35-2, C12H14O3, MW 206.24) [1] would eliminate the hydrophobic pocket and steric constraints necessary for downstream receptor binding. Furthermore, the unsubstituted core is not documented as a himbacine intermediate in the patent literature, rendering it synthetically and pharmacologically disconnected from the target scaffold [2]. Procuring the incorrect analog carries the risk of a synthetically dead-end pathway.

Quantitative Differentiation Evidence for 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione (65094-68-0) vs. Key Comparators


MW and Hydrophobicity: 5,5-Dimethyl Derivative vs. Unsubstituted Core Scaffold

The presence of the 5,5-dimethyl group on the hexahydro ring contributes significantly to molecular weight and hydrophobicity compared to the unsubstituted core scaffold. This is critical for the synthetic route, as the target himbacine-class products also feature substantial hydrophobic domains.

Medicinal Chemistry Himbacine Intermediates Muscarinic M2 Antagonist

Synthetic Provenance: Exclusive Intermediate Status in the Himbacine M2 Antagonist Patent Route

The dimethyl-substituted saturated anhydride serves as a preparative intermediate uniquely described in the Sagami Chemical Research Center patent family (EP 1138679, US 6344569) for synthesizing himbacine, a potent and selective muscarinic M2 receptor antagonist. The unsubstituted core anhydride is not described in this context. [1] [2]

Alzheimer's Disease Process Chemistry Patent Synthesis

Physical Form: Crystalline Anhydride vs. Oily Liquid Analogues

The commercial product from specialty suppliers (e.g., AKSci) is offered as a solid crystalline compound with a purity of 98% , facilitating precise weighing, formulation, and long-term storage. This contrasts with the fully aromatic parent compound 2,3-Naphthalic anhydride (CAS 716-39-2), which can be obtained as a powder but has different solubility and reactivity profiles. Other related unsaturated analogs in the hydronaphthofuran family are frequently described as oily substances [1].

Formulation Process Chemistry Handling

Availability and Purity Profile: Validated Research Supply Chain vs. Obscure Analogues

CAS 65094-68-0 is stocked and distributed by multiple identifiable chemical suppliers including AKSci, CymitQuimica, and Leyan, with declared purities typically at 98% . In contrast, the unsubstituted core analog (CAS 102845-35-2) and alternative saturated analogs like 5,6,7,8-tetramethyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1,3-dione (CAS not widely commercialized; MW 258.32) are significantly less accessible from standard research chemical vendors, leading to longer lead times and absent batch-to-batch characterization data.

Procurement Supply Chain Quality Control

Prioritized Application Scenarios for 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione (65094-68-0)


Synthesis of Himbacine-Derived Muscarinic M2 Receptor Antagonists for Alzheimer's Research

This compound serves as a key intermediate in the preparation of himbacine, a natural product alkaloid with potent and selective antagonism against muscarinic M2 receptors, a target under investigation for Alzheimer's disease therapy . As explicitly described in the Sagami Chemical Research Center patents, the dimethyl-substituted saturated anhydride is the required precursor for building the decahydronaphthofuran core of himbacine. Researchers should select this specific CAS for executing the patented synthetic route rather than attempting to substitute with unsubstituted or aromatized naphthalic anhydride analogs, which would fail to provide the necessary substitution pattern .

Medicinal Chemistry Scaffold Diversification for CNS Receptor Selectivity Profiling

The partially saturated naphtho[2,3-c]furan-1,3-dione scaffold with geminal dimethyl substitution provides a conformationally constrained, hydrophobic framework suitable for exploring CNS receptor selectivity . The crystalline solid form enables accurate high-throughput weighing and parallel library synthesis. The dimethyl group creates a steric and electronic environment distinct from the unsubstituted octahydro core (CAS 102845-35-2, MW 206.24), allowing medicinal chemists to probe structure-activity relationships (SAR) around the saturated ring system for muscarinic receptor subtype selectivity, as documented in the M2 antagonist patent literature .

Process Chemistry Development and Scale-Up Feasibility Studies

With a boiling point of 381.3 °C at 760 mmHg and a density of 1.18 g/cm³ , this compound's thermal stability and defined physical properties support process chemistry studies aimed at scaling the himbacine synthetic route. Its multi-supplier commercial availability with documented 98% purity enables reliable procurement of consistent-quality starting material for kilogram-scale process development. The solid crystalline form avoids the handling and reproducibility challenges associated with oily intermediates, directly supporting process analytical technology (PAT) implementation and batch-to-batch consistency assessments.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its role as a well-defined intermediate in a multi-step synthetic pathway, this compound can serve as a process-related impurity reference standard during the development of HPLC or UPLC methods for himbacine drug substance . Its unique CAS registry (65094-68-0), molecular weight (234.29), and distinct chromatographic retention (predicted logP approximately 2.5-3.0) allow it to be differentiated from the final decahydro products (typical MW > 300) and from the unsubstituted core analog (MW 206.24) in impurity profiling assays. Procurement from certified suppliers with CoA documentation supports regulatory filing requirements for method validation .

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